5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a phenylamino group and a furylprop-2-enylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-furylprop-2-enal with phenylthiourea in the presence of a base, followed by cyclization to form the thiazolidinone ring. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the areas of antimicrobial and anticancer activity.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazolidinone core and substituent groups. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition or cell growth inhibition.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.
Furyl Compounds: Compounds containing a furyl group, which may have similar reactivity.
Phenylamino Derivatives: Compounds with a phenylamino group, which can exhibit similar biological activity.
Uniqueness
5-((2E)-3-(2-furyl)prop-2-enylidene)-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone core with both furyl and phenylamino substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H12N2O2S2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(5Z)-3-anilino-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H12N2O2S2/c19-15-14(10-4-8-13-9-5-11-20-13)22-16(21)18(15)17-12-6-2-1-3-7-12/h1-11,17H/b8-4+,14-10- |
InChI Key |
PUMROWDKWGLDGI-NDUUIVGLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NN2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)NN2C(=O)C(=CC=CC3=CC=CO3)SC2=S |
Origin of Product |
United States |
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